2-Methoxypyrimidine-5-sulfonamide 2-Methoxypyrimidine-5-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1855869-77-0
VCID: VC6686869
InChI: InChI=1S/C5H7N3O3S/c1-11-5-7-2-4(3-8-5)12(6,9)10/h2-3H,1H3,(H2,6,9,10)
SMILES: COC1=NC=C(C=N1)S(=O)(=O)N
Molecular Formula: C5H7N3O3S
Molecular Weight: 189.19

2-Methoxypyrimidine-5-sulfonamide

CAS No.: 1855869-77-0

Cat. No.: VC6686869

Molecular Formula: C5H7N3O3S

Molecular Weight: 189.19

* For research use only. Not for human or veterinary use.

2-Methoxypyrimidine-5-sulfonamide - 1855869-77-0

Specification

CAS No. 1855869-77-0
Molecular Formula C5H7N3O3S
Molecular Weight 189.19
IUPAC Name 2-methoxypyrimidine-5-sulfonamide
Standard InChI InChI=1S/C5H7N3O3S/c1-11-5-7-2-4(3-8-5)12(6,9)10/h2-3H,1H3,(H2,6,9,10)
Standard InChI Key ZEBNWQFFRYGFGD-UHFFFAOYSA-N
SMILES COC1=NC=C(C=N1)S(=O)(=O)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Structural Features

2-Methoxypyrimidine-5-sulfonamide belongs to the pyrimidine sulfonamide class, featuring a six-membered aromatic ring with two nitrogen atoms at the 1- and 3-positions. The methoxy (-OCH3_3) group at the 2-position and sulfonamide (-SO2_2NH2_2) group at the 5-position confer distinct electronic and steric properties. The SMILES notation O=S(C1=CN=C(OC)N=C1)(N)=O\text{O=S(C1=CN=C(OC)N=C1)(N)=O} clarifies the connectivity of substituents, while the molecular structure suggests potential for hydrogen bonding and π-π interactions, critical for biological activity.

Table 1: Key Molecular Descriptors

PropertyValue
CAS Number1855869-77-0
Molecular FormulaC5H7N3O3S\text{C}_5\text{H}_7\text{N}_3\text{O}_3\text{S}
Molecular Weight189.19 g/mol
SMILESO=S(C1=CN=C(OC)N=C1)(N)=O
MDL NumberMFCD30241288

Pharmacological Applications and Research Frontiers

NLRP3 Inflammasome Inhibition

Patent WO2019008029A1 identifies sulfonylureas and sulfonylthioureas as NLRP3 inhibitors, with structural analogs of 2-methoxypyrimidine-5-sulfonamide showing promise in modulating inflammatory pathways . NLRP3 inhibition is implicated in treating Alzheimer’s disease, arthritis, and atherosclerosis, though direct evidence for this compound remains speculative.

Structure-Activity Relationship (SAR) Insights

The methoxy group may reduce metabolic degradation compared to hydroxyl analogs, while the sulfonamide moiety could enhance target binding through hydrogen bonding. Comparative studies with related compounds, such as 2-aminopyrimidine-5-sulfonamides, suggest that electronic effects at the 2-position significantly influence bioactivity .

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